(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of analogues and derivatives related to "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" involves sophisticated organic synthesis techniques. For example, the stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs) demonstrates the complexity and precision required in generating structurally related compounds. These methods typically involve catalyzed reactions and careful control of reaction conditions to achieve the desired stereochemistry (Deshmukh & Talukdar, 2014).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" is often determined using techniques like NMR, X-ray crystallography, and circular dichroism. These methods provide insights into the conformational preferences of the molecule and its stereochemical configuration, essential for understanding its chemical behavior and reactivity (Porter et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" and its derivatives is influenced by its functional groups and stereochemistry. These compounds participate in various bioorthogonal reactions, showcasing their versatility in chemical synthesis and modification. The presence of amino and hydroxy groups allows for selective reactions, including transformations and conjugations essential for developing more complex molecules (Forbes et al., 2016).
Physical Properties Analysis
The physical properties of "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application in scientific research. These properties are often characterized through empirical studies, which provide a basis for understanding the material's behavior under different conditions and its suitability for various applications (Tressler & Zondlo, 2014).
Chemical Properties Analysis
The chemical properties of "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" include its reactivity with other chemicals, stability under various conditions, and the nature of its chemical bonds. Understanding these properties is essential for manipulating the compound in laboratory settings and predicting its behavior in complex reactions. Studies on similar compounds highlight the importance of stereochemistry in determining reactivity and interaction with other molecules (Kirihata et al., 1995).
Scientific Research Applications
Synthesis of Cyclic Peptides
One study focused on the synthesis of ulongamides A-F, beta-amino acid-containing cyclic depsipeptides, from marine cyanobacteria, highlighting the stereochemistry of the beta-amino acid moiety and its impact on cytotoxic activity (Luesch et al., 2002). Another research effort synthesized perfluoro-tert-butyl 4-hydroxyproline to study its conformational preferences and potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Magnetic Nanocatalysts
The development of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles for the synthesis of novel 3-pyrazolyl-4H-1,2,4-triazoles showcases an eco-friendly procedure with significant potential for green chemistry applications (Nikpassand & Jafari Farshami, 2020).
Therapeutic Applications
Research into the effects of synthetic and natural analogues of 4-hydroxyisoleucine on insulin secretion has provided insights into its structural requirements and potential therapeutic applications for diabetes (Broca et al., 2000). Additionally, the synthesis of enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, based on a novel strategy for transforming nitrohexofuranoses into cyclopentylamines, presents a significant advancement for the synthesis of cyclic amino acid derivatives (Fernandez et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-4(3-9)6(11)5(10)1-2-8/h3-6,8,10-11H,1-2,7H2/t4-,5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHRDQRQUAZDW-HSUXUTPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C=O)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H]([C@@H]([C@@H](C=O)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.